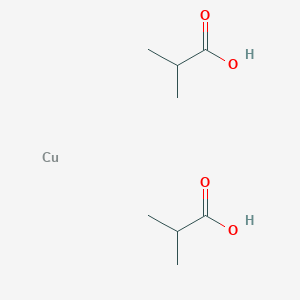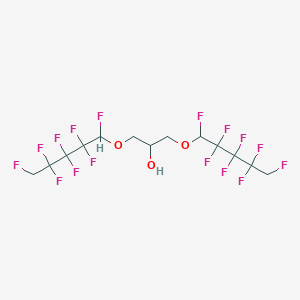![molecular formula C17H18O9 B12319642 1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B12319642.png)
1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxynaphtalène-2-carboxylique est un composé organique complexe appartenant à la classe des glycosides phénoliques. Ce composé se caractérise par sa structure unique, qui comprend un système cyclique naphtalène substitué par un groupe acide carboxylique et une fraction glycosyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 1-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxynaphtalène-2-carboxylique implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Les étapes clés comprennent la formation du système cyclique naphtalène, l’introduction du groupe acide carboxylique et la glycosylation pour fixer la fraction glycosyle. Les conditions réactionnelles font souvent appel à des acides ou des bases forts, à des températures élevées et à des catalyseurs spécifiques pour réaliser les transformations souhaitées.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des réacteurs à écoulement continu, des plateformes de synthèse automatisées et des techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxynaphtalène-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool ou en d’autres formes réduites.
Substitution : Les groupes hydroxyles peuvent participer à des réactions de substitution nucléophile pour former des éthers ou des esters.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou d’autres dérivés réduits.
Applications de la recherche scientifique
L’acide 1-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxynaphtalène-2-carboxylique a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antioxydantes et antimicrobiennes.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, telles que les activités anti-inflammatoires et anticancéreuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, notamment des polymères et des revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxynaphtalène-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut moduler diverses voies de signalisation, notamment celles impliquées dans le stress oxydatif et l’inflammation. Ses groupes hydroxyles peuvent piéger les radicaux libres, exerçant ainsi des effets antioxydants. De plus, la fraction glycosyle peut améliorer sa solubilité et sa biodisponibilité, facilitant son interaction avec les cibles biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxybenzoïque : Ce composé partage une fraction glycosyle similaire mais possède un système cyclique aromatique différent.
Kaempférol-3-bêta-D-glucopyranoside : Un glycoside de flavonoïde avec une fraction glycosyle similaire mais une structure de base différente.
Hélicid : Un autre glycoside phénolique avec une fraction glycosyle similaire mais un système cyclique aromatique différent.
Unicité
L’acide 1-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxynaphtalène-2-carboxylique est unique en raison de sa combinaison spécifique d’un système cyclique naphtalène, d’un groupe acide carboxylique et d’une fraction glycosyle. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications scientifiques.
Propriétés
Formule moléculaire |
C17H18O9 |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
1-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H18O9/c18-6-11-13(20)14(21)15(22)17(26-11)25-10-5-9(16(23)24)12(19)8-4-2-1-3-7(8)10/h1-5,11,13-15,17-22H,6H2,(H,23,24) |
Clé InChI |
SGTNXGSCHXKQJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



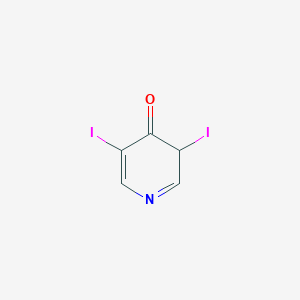
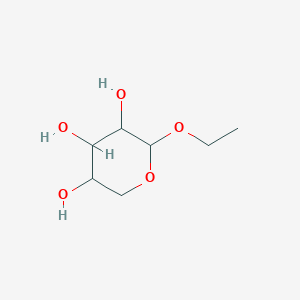
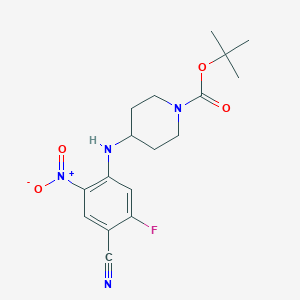
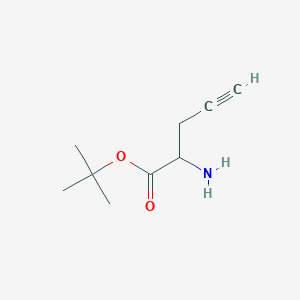
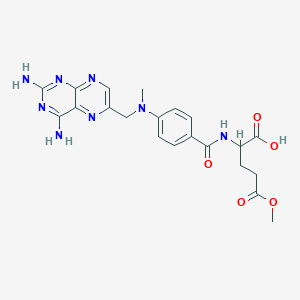
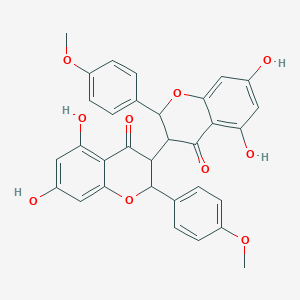
![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)
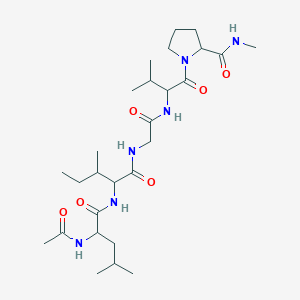
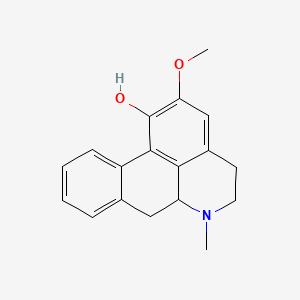
![N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12319605.png)
